An In-depth Technical Guide to the Chemical and Physical Properties of Anthraquinone Violets
An In-depth Technical Guide to the Chemical and Physical Properties of Anthraquinone Violets
For Researchers, Scientists, and Drug Development Professionals
The term "Anthraquinone Violet" encompasses a class of organic compounds based on the anthraquinone core structure, which are characterized by their violet hue. These compounds are utilized across various industries, from textile dyeing to manufacturing plastics and cosmetics. This technical guide provides a detailed overview of the chemical and physical properties of two prominent members of this class: Vat Violet 1 and Solvent Violet 13 .
Vat Violet 1
Vat Violet 1, also known by its trade names such as Indanthrene Brilliant Violet, is a synthetic anthraquinone dye. It is classified as a vat dye, meaning it is applied to fibers in a soluble, reduced (leuco) form, and is then oxidized to its insoluble, colored state within the fiber.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Vat Violet 1 is presented in the table below.
| Property | Value | References |
| Chemical Name | 5,14-dichlorobenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione | [1] |
| CAS Number | 1324-55-6 | [2] |
| Molecular Formula | C₃₄H₁₄Cl₂O₂ | [2] |
| Molecular Weight | 525.38 g/mol | [2] |
| Appearance | Purple-brown or blue-black powder | [3] |
| Melting Point | Decomposes before melting | [1] |
| Decomposition Temperature | ~220°C | [1] |
| Solubility | Insoluble in water, ethanol, and acetone. Soluble in benzene. Slightly soluble in toluene, xylene, chloroform, nitrobenzene, o-chlorophenol, and pyridine. | [2][3] |
| UV-Vis λmax | ~580 nm (in concentrated H₂SO₄) | [1] |
Experimental Protocols
The industrial synthesis of Vat Violet 1 is a multi-step process that can be summarized as follows[1]:
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Bromination: Benzoanthrone undergoes electrophilic bromination to introduce bromine atoms at specific positions on the aromatic ring.
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Vulcanization: The resulting dibrominated intermediate is then reacted with sulfur at elevated temperatures.
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Chlorination and Cyclization: The final step involves chlorination and oxidative cyclization to yield the Vat Violet 1 molecule.
A detailed laboratory-scale synthesis would require specialized equipment to handle the high temperatures and corrosive reagents involved.
The decomposition temperature of Vat Violet 1 can be determined using thermogravimetric analysis (TGA).
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A small, accurately weighed sample of Vat Violet 1 is placed in a TGA furnace.
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The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen).
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The temperature at which a significant loss of mass is observed is recorded as the decomposition temperature.
To determine the maximum absorption wavelength (λmax) of Vat Violet 1 in a suitable solvent:
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Prepare a dilute solution of Vat Violet 1 in concentrated sulfuric acid.
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Use a UV-Vis spectrophotometer to scan the absorbance of the solution across the visible spectrum (typically 400-800 nm).
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The wavelength at which the highest absorbance is recorded is the λmax.
Vat Dyeing Process Workflow
The application of Vat Violet 1 to cellulosic fibers like cotton involves a series of steps known as the vat dyeing process.
Vat Dyeing Process for Vat Violet 1
Solvent Violet 13
Solvent Violet 13 is a synthetic anthraquinone dye that is soluble in organic solvents and is used to color a variety of materials, including plastics, resins, and hydrocarbon-based products[4].
Chemical and Physical Properties
The key chemical and physical properties of Solvent Violet 13 are summarized in the table below.
| Property | Value | References |
| IUPAC Name | 1-hydroxy-4-(4-methylanilino)anthracene-9,10-dione | [4] |
| CAS Number | 81-48-1 | [4] |
| Molecular Formula | C₂₁H₁₅NO₃ | [4] |
| Molecular Weight | 329.35 g/mol | [5] |
| Appearance | Purple powder | [5] |
| Melting Point | 142-143 °C | [6] |
| Solubility | Insoluble in water. Soluble in acetone, toluene, benzene, xylene, and N,N-dimethylformamide. | [4][5] |
| UV-Vis λmax | Varies with solvent | [7] |
Experimental Protocols
A common method for the synthesis of Solvent Violet 13 involves the reaction of 1,4-dihydroxyanthraquinone (quinizarin) or a related precursor with p-toluidine[8][9]. A one-pot synthesis method has also been described, which involves the reaction of 1,4-dihydroxyanthraquinone, 4-nitrotoluene, iron powder, and boric acid in methanol under hydrogen pressure[8].
A general laboratory procedure is as follows:
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A mixture of 1,4-dihydroxyanthraquinone and p-toluidine is heated in a suitable solvent, often with a catalyst.
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The reaction is monitored until completion.
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The product is then isolated by filtration, washed, and dried.
The melting point of Solvent Violet 13 can be determined using a standard melting point apparatus.
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A small amount of the finely powdered, dry sample is packed into a capillary tube.
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The capillary tube is placed in the heating block of the melting point apparatus.
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The sample is heated slowly, and the temperature range over which the solid melts to a liquid is recorded.
To obtain an FTIR spectrum of Solvent Violet 13:
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A small amount of the solid sample is finely ground with potassium bromide (KBr).
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The mixture is pressed into a thin, transparent pellet using a hydraulic press.
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The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.
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Characteristic peaks for functional groups such as C=O (carbonyl), C=C (aromatic), and N-H can be identified.
Chemical Structure
The chemical structure of Solvent Violet 13 is depicted below.
Chemical Structure of Solvent Violet 13
References
- 1. C.I. Vat violet 1 (1324-55-6) for sale [vulcanchem.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. chembk.com [chembk.com]
- 4. Solvent Violet 13 - Wikipedia [en.wikipedia.org]
- 5. Solvent Violet 13 Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]
- 6. Solvent_Violet_13 [chemeurope.com]
- 7. researchgate.net [researchgate.net]
- 8. CN105237417A - Synthetic method for solvent violet 13 - Google Patents [patents.google.com]
- 9. Synthesis method of environment-friendly solvent violet 13 with low toxicity and low harm - Eureka | Patsnap [eureka.patsnap.com]
